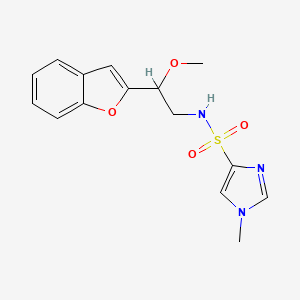

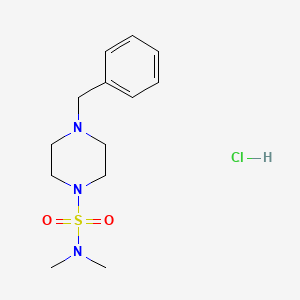

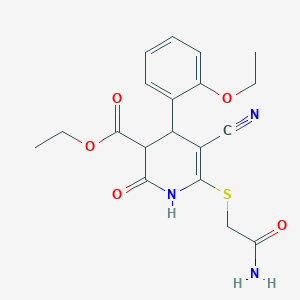

4-benzyl-N,N-dimethylpiperazine-1-sulfonamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as 4-benzyl-N,N-dimethylpiperazine-1-sulfonamide hydrochloride, has been a topic of interest in recent years. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Applications De Recherche Scientifique

Synthesis of Sulfonamides as Receptor Antagonists

A novel method for preparing sulfonamides, including structures similar to 4-benzyl-N,N-dimethylpiperazine-1-sulfonamide hydrochloride, was developed to yield adenosine A2B receptor antagonists. Traditional sulfonamide formation methods were not effective, leading to the use of p-nitrophenoxide as a leaving group for various amines. This approach resulted in potent A2B receptor antagonists, highlighting the compound's utility in medicinal chemistry for drug development (Luo Yan et al., 2006).

Cocrystallization and Supramolecular Chemistry

Research into the cocrystallization of N-donor compounds with 5-sulfosalicylic acid, including analogs of 4-benzyl-N,N-dimethylpiperazine-1-sulfonamide hydrochloride, has been conducted to understand the effects of hydrogen-bonding on supramolecular architectures. This study is significant for crystal engineering and host-guest chemistry, providing insights into the molecular interactions and potential applications in material science (Lei Wang et al., 2011).

Cytotoxic Activities of Benzhydrylpiperazine Derivatives

The synthesis and evaluation of cytotoxic activities of benzhydrylpiperazine derivatives, related to 4-benzyl-N,N-dimethylpiperazine-1-sulfonamide hydrochloride, have been explored against various cancer cell lines. This research is crucial for the discovery of new chemotherapeutic agents, with certain derivatives showing significant inhibitory effects on tumor growth (E. E. Gurdal et al., 2013).

Sulfonamide-derived Ligands and Metal Complexes

The study of sulfonamide-derived new ligands and their transition metal complexes, including derivatives similar to 4-benzyl-N,N-dimethylpiperazine-1-sulfonamide hydrochloride, has been conducted. These compounds were evaluated for their antibacterial, antifungal, and cytotoxic activities. The research provides valuable information on the biological applications of sulfonamide-based compounds in developing new therapeutic agents (Z. Chohan & H. Shad, 2011).

Asymmetric Synthesis and Biological Evaluation

Asymmetric synthesis and biological evaluation of N-cyclohexyl-4-[1-(2,4-dichlorophenyl)-1-(p-tolyl)methyl]piperazine-1-carboxamide, a compound related to 4-benzyl-N,N-dimethylpiperazine-1-sulfonamide hydrochloride, as hCB1 receptor antagonists have been performed. This research highlights the compound's potential in developing selective hCB1 inverse agonists with implications for obesity and metabolic disorder treatments (Linghuan Gao et al., 2011).

Safety and Hazards

Propriétés

IUPAC Name |

4-benzyl-N,N-dimethylpiperazine-1-sulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O2S.ClH/c1-14(2)19(17,18)16-10-8-15(9-11-16)12-13-6-4-3-5-7-13;/h3-7H,8-12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSWZGQMLXCMDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.85 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzyl-N,N-dimethylpiperazine-1-sulfonamide hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea](/img/structure/B2441659.png)

![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2441660.png)

![(E)-3-(6-bromobenzo[d][1,3]dioxol-5-yl)-1-(pyridin-2-yl)prop-2-en-1-one](/img/structure/B2441661.png)

![N-(3-chloro-4-methylphenyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2441663.png)

![4-acetyl-N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2441667.png)

![2-(4-ethoxyphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2441669.png)

![2-(3-((4-Chlorophenyl)thio)propanamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2441671.png)

![1-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2441675.png)

![3-[(4-bromophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2441679.png)